3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal

CAS No.:

Cat. No.: VC17852888

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O2 |

|---|---|

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 3-(1-methylimidazol-2-yl)-3-oxopropanal |

| Standard InChI | InChI=1S/C7H8N2O2/c1-9-4-3-8-7(9)6(11)2-5-10/h3-5H,2H2,1H3 |

| Standard InChI Key | OPXAJHXHKFMBEB-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CN=C1C(=O)CC=O |

Introduction

Molecular Structure and Physicochemical Properties

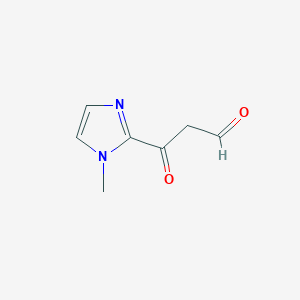

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal (IUPAC name: 3-(1-methylimidazol-2-yl)-3-oxopropanal) has the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Its structure comprises a 1-methylimidazole ring linked to a propanal chain via a ketone group at the β-position (Figure 1). The imidazole ring’s aromaticity and the electron-withdrawing nature of the carbonyl group create an electrophilic environment at the α- and γ-carbons, facilitating diverse chemical transformations .

Key Structural Features:

-

Imidazole Ring: The 1-methylimidazole moiety contributes to the compound’s planar geometry and participation in hydrogen bonding.

-

β-Ketoaldehyde Group: The conjugated system (C=O and C=O) enhances reactivity, particularly at the α-carbon adjacent to the aldehyde.

-

Tautomerism: The compound may exhibit keto-enol tautomerism, though the keto form predominates under standard conditions due to stabilization via conjugation .

Table 1: Molecular Properties of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| SMILES | CN1C=CN=C1C(=O)CC=O | |

| InChI Key | OPXAJHXHKFMBEB-UHFFFAOYSA-N | |

| PubChem CID | 87332997 |

Synthesis and Manufacturing Approaches

The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal typically involves multi-step routes leveraging condensation and oxidation reactions. While explicit protocols are sparingly documented, analogous compounds provide insight into plausible methodologies.

Precursor-Based Synthesis

| Reactant | Reagent/Conditions | Product Yield | Source |

|---|---|---|---|

| Ethyl β-ketoester | H₂SO₄, H₂O, reflux | 65–75% | |

| 1-Methylimidazole + Malonaldehyde | NH₂OH·HCl, NaOAc, H₂O | 80–85% |

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by the electrophilic α-carbon and the aldehyde group, enabling diverse transformations.

Nucleophilic Additions

The β-ketoaldehyde structure undergoes nucleophilic attacks at the α-carbon. For example, reaction with hydrazine derivatives yields pyrazole rings, a motif prevalent in pharmaceuticals :

Condensation Reactions

The aldehyde group participates in Knoevenagel condensations with active methylene compounds, forming α,β-unsaturated carbonyl derivatives. Such products are valuable in polymer and dye synthesis.

Tautomerization and Cyclization

Under basic conditions, the compound may cyclize via intramolecular aldol condensation, forming fused heterocycles. This reactivity is exploited in synthesizing imidazo[1,2-a]pyridine derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume